8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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Overview
Description
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4ClN3O2. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloronicotinic acid with hydrazine hydrate to form the intermediate hydrazide, which is then cyclized using phosphoryl chloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminotriazolopyridine derivatives, while oxidation can produce triazolopyridine N-oxides .
Scientific Research Applications
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
8-Chloro-[1,2,4]triazolo[4,3-a]quinoline: Contains a quinoline ring, offering different biological activities.
Uniqueness
8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which can enhance its solubility and reactivity in various chemical and biological contexts .
Properties
Molecular Formula |
C7H4ClN3O2 |
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Molecular Weight |
197.58 g/mol |
IUPAC Name |
8-chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) |
InChI Key |
SGANSTIMXCILJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Cl |
Origin of Product |
United States |
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